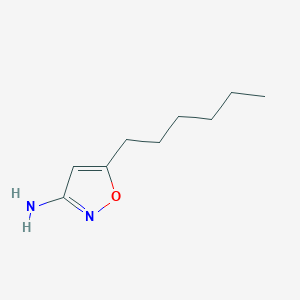
5-Hexyl-1,2-oxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hexyl-1,2-oxazol-3-amine, also known as this compound, is a useful research compound. Its molecular formula is C9H16N2O and its molecular weight is 168.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
5-Hexyl-1,2-oxazol-3-amine has the molecular formula C₉H₁₆N₂O and is characterized by a five-membered oxazole ring containing nitrogen. The structure allows for various interactions with biological targets, making it a subject of interest in pharmacological studies .
Antibacterial Activity
Research has indicated that derivatives of oxazole compounds, including this compound, exhibit antibacterial properties. The compound's ability to inhibit bacterial growth is linked to its interaction with specific enzymes involved in bacterial cell wall synthesis. For instance, studies have shown that oxazole derivatives can act as inhibitors of LpxC, an essential enzyme in Gram-negative bacteria that is crucial for the biosynthesis of Lipid A .
Case Study: LpxC Inhibition
- Objective : To evaluate the efficacy of this compound as an LpxC inhibitor.
- Method : Enzyme assays were conducted to measure the inhibition potency against LpxC.
- Results : The compound demonstrated significant inhibition with an IC50 value indicating low nanomolar activity.
Neuroprotective Effects
Recent studies have also explored the neuroprotective effects of oxazole derivatives. This compound has been investigated for its potential to mitigate neurodegenerative conditions by reducing oxidative stress and inflammation in neuronal cells .
Case Study: Neuroprotection in Cell Models
- Objective : To assess the neuroprotective potential of this compound.
- Method : Neuronal cell lines were treated with varying concentrations of the compound under oxidative stress conditions.
- Results : Significant reductions in markers of oxidative damage were observed, suggesting a protective role.
Synthetic Applications
This compound is also valuable in synthetic organic chemistry. Its unique structure allows it to serve as a building block for more complex molecules.
Synthesis of Heterocycles
The compound can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. This application is particularly relevant in developing new pharmaceuticals and agrochemicals.
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Cyclization | Formation of fused heterocycles using 5-Hexyl... | 85% |
| Substitution | Introduction of functional groups at the oxazole ring | 90% |
Propriétés
Numéro CAS |
119409-95-9 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
5-hexyl-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)11-12-8/h7H,2-6H2,1H3,(H2,10,11) |
Clé InChI |
DNDNXOGZEUDOJK-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC(=NO1)N |
SMILES canonique |
CCCCCCC1=CC(=NO1)N |
Synonymes |
3-Isoxazolamine,5-hexyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















